Cas no 1859664-70-2 (Butane, 4-chloro-1-methoxy-2-(methoxymethyl)-)

Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- is a chlorinated ether derivative of butane, characterized by its functionalized structure with methoxy and chloromethyl substituents. This compound is primarily utilized as an intermediate in organic synthesis, offering reactivity for further derivatization in pharmaceutical and agrochemical applications. Its dual methoxy groups enhance solubility in polar solvents, facilitating reactions under mild conditions. The presence of a chloro substituent provides a versatile handle for nucleophilic substitution or cross-coupling reactions. The compound’s stability under standard storage conditions and well-defined reactivity profile make it a practical choice for specialized synthetic pathways. Proper handling is advised due to its potential lachrymatory and irritant properties.
Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- structure
1859664-70-2 structure
Product name:Butane, 4-chloro-1-methoxy-2-(methoxymethyl)-
CAS No:1859664-70-2
MF:C7H15ClO2
MW:166.645801782608
CID:5182192

Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • Butane, 4-chloro-1-methoxy-2-(methoxymethyl)-
    • Inchi: 1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3
    • InChI Key: TXAUNQDSYMRKSB-UHFFFAOYSA-N
    • SMILES: C(OC)C(COC)CCCl

Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-676814-2.5g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
2.5g
$1903.0 2023-03-11
Enamine
EN300-676814-0.05g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
0.05g
$226.0 2023-03-11
Enamine
EN300-676814-5.0g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
5.0g
$2816.0 2023-03-11
1PlusChem
1P01BM5U-50mg
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
50mg
$332.00 2024-06-17
1PlusChem
1P01BM5U-1g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
1g
$1262.00 2024-06-17
A2B Chem LLC
AW20754-50mg
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
50mg
$273.00 2024-04-20
1PlusChem
1P01BM5U-2.5g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
2.5g
$2414.00 2024-06-17
A2B Chem LLC
AW20754-2.5g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
2.5g
$2039.00 2024-04-20
Enamine
EN300-676814-10.0g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
10.0g
$4176.0 2023-03-11
Enamine
EN300-676814-0.25g
4-chloro-1-methoxy-2-(methoxymethyl)butane
1859664-70-2 95%
0.25g
$481.0 2023-03-11

Additional information on Butane, 4-chloro-1-methoxy-2-(methoxymethyl)-

Research Brief on Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- (CAS: 1859664-70-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized organic compounds, such as Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- (CAS: 1859664-70-2), in drug discovery and development. This compound, characterized by its unique chloro- and methoxy-substituted butane structure, has emerged as a promising candidate for various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential pharmaceutical uses.

The synthesis of Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-based catalysts, which achieved a 92% yield under mild reaction conditions. This method not only enhances scalability but also reduces the environmental impact compared to traditional synthetic routes. The compound's structural features, including its chloro and methoxy groups, are critical for its interaction with biological targets, as demonstrated in molecular docking studies.

In terms of biological activity, Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- has shown notable efficacy as an inhibitor of specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This suggests potential applications in developing anti-inflammatory drugs with fewer side effects than current NSAIDs. Additionally, preliminary in vitro studies indicate its ability to modulate cellular signaling pathways linked to cancer progression, though further in vivo validation is required.

The compound's pharmacokinetic properties have also been investigated. Research in Drug Metabolism and Disposition (2023) revealed favorable absorption and distribution profiles in rodent models, with a plasma half-life of 4.2 hours. However, its metabolism involves hepatic CYP3A4 enzymes, which may necessitate dose adjustments in clinical settings. These findings underscore the need for tailored formulation strategies to optimize bioavailability.

In conclusion, Butane, 4-chloro-1-methoxy-2-(methoxymethyl)- (CAS: 1859664-70-2) represents a versatile scaffold for pharmaceutical innovation. Its synthetic accessibility, combined with promising biological activity, positions it as a key candidate for future drug development. Ongoing research aims to explore its therapeutic potential in chronic inflammation and oncology, while addressing metabolic challenges. Collaborative efforts between chemists and pharmacologists will be essential to translate these findings into clinical applications.

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